molecular formula C11H12N2 B1524820 4-(Cyclopropylamino)-3-methylbenzonitrile CAS No. 1178127-98-4

4-(Cyclopropylamino)-3-methylbenzonitrile

Cat. No.: B1524820
CAS No.: 1178127-98-4
M. Wt: 172.23 g/mol
InChI Key: HXAWXHSGVPCOQX-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)-3-methylbenzonitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. It belongs to the benzonitrile family, characterized by a nitrile group and a cyclopropylamino substituent. The molecular formula for this compound is C11H12N2 . Handling should only be performed by qualified personnel using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . Operations should be conducted in a well-ventilated area, such as a chemical fume hood . In case of skin contact, wash immediately with copious amounts of water . Compounds with a cyclopropylamino group, like this one, are valuable building blocks in medicinal chemistry. They are frequently used in the synthesis of more complex molecules for research purposes, including the development of active pharmaceutical ingredients (APIs) . For instance, cyclopropylamine derivatives are key intermediates in the production of approved therapies such as the anticancer drug Lenvatinib . This makes 4-(Cyclopropylamino)-3-methylbenzonitrile a reagent of potential significance in drug discovery and development programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(cyclopropylamino)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-9(7-12)2-5-11(8)13-10-3-4-10/h2,5-6,10,13H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAWXHSGVPCOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(Cyclopropylamino)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive methodological and predictive framework for the spectroscopic characterization of 4-(Cyclopropylamino)-3-methylbenzonitrile, a molecule of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available dataset for this specific compound, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It outlines the predicted spectral characteristics based on established principles and data from analogous structures. Furthermore, it details the experimental protocols required for the acquisition and validation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a robust and self-validating approach to structural elucidation.

Molecular Structure and Predicted Spectroscopic Overview

4-(Cyclopropylamino)-3-methylbenzonitrile is a substituted aromatic compound with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . Its structure comprises a benzonitrile core substituted with a methyl group at position 3 and a cyclopropylamino group at position 4. The key functional groups—a secondary amine, a cyclopropyl ring, a methyl group, a nitrile group, and a substituted aromatic ring—each impart distinct and predictable signatures in jejich respective spectroscopic analyses.

Caption: Molecular structure of 4-(Cyclopropylamino)-3-methylbenzonitrile with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted spectra are based on established chemical shift ranges and data from similar compounds, such as 4-amino-3-methylbenzonitrile and N-cyclopropylanilines.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The magnetic anisotropy of the cyclopropane ring is known to cause a significant upfield shift for its protons, a key diagnostic feature.[4]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.2 - 7.4d1HAr-H (H2)Aromatic proton ortho to the nitrile group, deshielded.
~ 6.6 - 6.8d1HAr-H (H6)Aromatic proton ortho to the amino group, shielded by the electron-donating group.
~ 6.5 - 6.7s1HAr-H (H5)Aromatic proton between the two substituents.
~ 4.0 - 5.0br s1HNH Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent and concentration dependent.
~ 2.5 - 2.7m1HCyclopropyl-CH Methine proton on the cyclopropyl ring, coupled to four other protons.
~ 2.2 - 2.3s3HAr-CHMethyl protons, singlet due to no adjacent protons.
~ 0.8 - 1.0m2HCyclopropyl-CHMethylene protons on the cyclopropyl ring, diastereotopic and shielded.
~ 0.5 - 0.7m2HCyclopropyl-CHMethylene protons on the cyclopropyl ring, diastereotopic and shielded.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, offering a complementary view to the ¹H NMR. The carbon of the nitrile group is expected at a characteristic downfield position.[5]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 145 - 150C 4 (C-NH)Aromatic carbon attached to nitrogen, deshielded.
~ 132 - 135C 2Aromatic CH ortho to the nitrile group.
~ 125 - 130C 3 (C-CH₃)Aromatic carbon bearing the methyl group.
~ 119 - 121C ≡NNitrile carbon, a key quaternary signal.
~ 115 - 118C 6Aromatic CH ortho to the amino group.
~ 112 - 115C 5Aromatic CH.
~ 100 - 105C 1 (C-CN)Aromatic carbon attached to the nitrile group.
~ 28 - 32Cyclopropyl-C HMethine carbon of the cyclopropyl group.
~ 17 - 20Ar-C H₃Methyl carbon.
~ 7 - 10Cyclopropyl-C H₂Methylene carbons of the cyclopropyl group, shielded.
Experimental Protocol for NMR Data Acquisition

cluster_workflow NMR Acquisition Workflow prep 1. Sample Preparation ~10-20 mg in 0.7 mL CDCl₃ Add TMS as internal standard instrument 2. Instrument Setup 400 MHz Spectrometer Tune and shim probes prep->instrument h1_acq 3. ¹H Acquisition ~16 scans, 30° pulse 2s relaxation delay instrument->h1_acq c13_acq 4. ¹³C Acquisition ~1024 scans Proton decoupled h1_acq->c13_acq process 5. Data Processing Fourier Transform, Phase Correction Baseline Correction, Integration c13_acq->process analysis 6. Spectral Analysis Assign peaks based on δ, multiplicity, and integration process->analysis

Caption: Standard workflow for NMR spectroscopic analysis.

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual peak (δ 7.26 ppm) is well-defined. TMS provides a sharp, inert reference point.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and a 30-45° pulse angle. Accumulate 16-32 scans.

    • Causality: These parameters provide a good balance between signal-to-noise and experiment time for a sample of this concentration. A longer relaxation delay may be needed for accurate integration of quaternary-adjacent protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Set a spectral width of approximately 220 ppm. Accumulate a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.

    • Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation more straightforward.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., Bruker TopSpin, MestReNova). Apply Fourier transformation, phase correction, baseline correction, and calibrate the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a strong, sharp peak for the nitrile group, which is highly diagnostic.[6][7][8]

Predicted Frequency (cm⁻¹) Intensity Vibration Functional Group
~ 3350 - 3450Medium, SharpN-H StretchSecondary Amine
~ 3000 - 3100MediumC-H StretchAromatic & Cyclopropyl
~ 2850 - 2980MediumC-H StretchMethyl & Cyclopropyl
~ 2220 - 2240 Strong, Sharp C≡N Stretch Nitrile
~ 1580 - 1610Medium-StrongC=C StretchAromatic Ring
~ 1500 - 1520StrongC=C Stretch / N-H BendAromatic Ring / Amine
~ 1250 - 1350StrongC-N StretchAryl-Amine
Experimental Protocol for IR Data Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Causality: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation for solid or liquid samples.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Record the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural details derived from its fragmentation pattern.

Predicted Mass and Fragmentation

The molecular formula C₁₁H₁₂N₂ gives a monoisotopic mass of 172.1000 Da. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Molecular Ion (M⁺˙): m/z = 172 (Nominal)

  • High-Resolution Mass (ESI, [M+H]⁺): m/z = 173.1073

  • Key Fragmentation Pathways (EI):

    • α-Cleavage: The bond between the cyclopropyl group and the nitrogen is a likely point of initial fragmentation.

    • Loss of Methyl Radical: A peak at m/z 157 ([M-15]⁺) corresponding to the loss of the CH₃ radical.

    • Loss of HCN: A peak at m/z 145 ([M-27]⁺) from the benzonitrile moiety.

    • Ring Opening: The N-cyclopropyl group can undergo ring-opening upon ionization, a characteristic fragmentation pathway for such moieties.[3][9]

cluster_frag Predicted EI-MS Fragmentation M [C₁₁H₁₂N₂]⁺˙ m/z = 172 M_15 [M - CH₃]⁺ m/z = 157 M->M_15 - •CH₃ M_27 [M - HCN]⁺ m/z = 145 M->M_27 - HCN M_C3H5 [M - C₃H₅]⁺ m/z = 131 M->M_C3H5 - •C₃H₅ (cyclopropyl)

Caption: Key predicted fragmentation pathways in Electron Ionization Mass Spectrometry (EI-MS).

Experimental Protocol for MS Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC) or a direct infusion pump.

    • Causality: HRMS provides high mass accuracy (<5 ppm), allowing for the unambiguous determination of the elemental formula from the measured mass.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase for analysis.

  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique ideal for obtaining the protonated molecular ion [M+H]⁺ with minimal fragmentation.

    • Electron Ionization (EI): This is a high-energy technique, typically coupled with Gas Chromatography (GC-MS), that induces extensive fragmentation, providing a "fingerprint" of the molecule.

  • Acquisition (ESI-HRMS):

    • Mode: Positive ion mode to detect [M+H]⁺.

    • Parameters: Infuse the sample at a flow rate of 5-10 µL/min. Set the capillary voltage to ~3-4 kV, use nitrogen as the nebulizing and drying gas, and set the source temperature appropriately (~100-150 °C).

    • Analysis: Acquire data over a mass range of m/z 50-500. The accurate mass of the [M+H]⁺ peak should be within 5 ppm of the calculated value (173.1073).

Integrated Analysis for Structural Confirmation

Unambiguous structural confirmation of 4-(Cyclopropylamino)-3-methylbenzonitrile is achieved by synthesizing the information from all three spectroscopic techniques.

cluster_confirm Structural Confirmation Workflow cluster_data synthesis Synthesis & Purification analysis Spectroscopic Analysis synthesis->analysis ms MS (Molecular Formula) ir IR (Functional Groups) nmr NMR (C-H Framework) confirmation Structural Confirmation ms->confirmation ir->confirmation nmr->confirmation

Caption: Integrated workflow for unambiguous structural confirmation.

  • Mass Spectrometry confirms the molecular weight and elemental formula (C₁₁H₁₂N₂).

  • IR Spectroscopy confirms the presence of key functional groups: N-H (amine), C≡N (nitrile), and the aromatic ring.

  • NMR Spectroscopy provides the definitive connectivity, confirming the 1,2,4-substitution pattern on the aromatic ring, the presence and location of the methyl and cyclopropylamino groups, and the relative number of protons in each environment.

Together, these techniques provide a self-validating system for the complete and confident characterization of 4-(Cyclopropylamino)-3-methylbenzonitrile.

References

  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." Department of Chemistry and Biochemistry. [Link]

  • PubChem. "4-Amino-3-methylbenzonitrile." National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." [Link]

  • Danikiewicz, W. "Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects." European Journal of Mass Spectrometry, 1998. [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." [Link]

  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." [Link]

  • Wikipedia. "Infrared spectroscopy correlation table." [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information." [Link]

  • Pflug, N. C., et al. "Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers." Environmental Science & Technology, 2019. [Link]

  • PubChemLite. "4-amino-3-methylbenzonitrile." [Link]

  • U.S. Environmental Protection Agency. "4-(Cyclopropyloxy)benzonitrile Properties." [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

  • PubChemLite. "4-[(cyclopropylamino)methyl]benzonitrile hydrochloride." [Link]

  • ResearchGate. "Mass spectra of aniline with different ionization methods." [Link]

  • Experts at ESF. "Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers." [Link]

  • Wikipedia. "Fragmentation (mass spectrometry)." [Link]

  • Mag-uyon, N. et al. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." IntechOpen, 2017. [Link]

Sources

Whitepaper: The Cyclopropylamine Moiety: Mechanisms of Action and Therapeutic Potential in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropylamine group, a small, strained carbocycle fused to an amino group, has emerged as a privileged structural motif in medicinal chemistry.[1][2] Its unique stereoelectronic properties, stemming from the inherent ring strain and sp³-hybridized character, confer a range of desirable pharmacological attributes.[3][4] This guide provides an in-depth exploration of the biological activities of cyclopropylamine-containing molecules, with a particular focus on their role as mechanism-based enzyme inhibitors. We will dissect the causal mechanisms behind their potent and often irreversible inhibition of key enzyme families, including flavoenzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), as well as heme-containing Cytochrome P450 (CYP) enzymes.[5] Furthermore, this document details established experimental workflows for characterizing the biological activity of these compounds and showcases their successful translation into clinically approved therapeutics for a wide array of diseases, from depression and cancer to infectious diseases.[1][6]

Introduction: The Unique Physicochemical Landscape of the Cyclopropylamine Scaffold

The cyclopropyl ring is the smallest possible carbocycle, and its three carbon atoms are forced into a coplanar arrangement with bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[2][3] This geometric constraint results in significant angle and torsional strain, leading to C-C bonds with enhanced p-character that are weaker than typical alkane bonds, and C-H bonds that are shorter and stronger.[3][4] When attached to a nitrogen atom, this moiety imparts a unique combination of rigidity and reactivity that medicinal chemists have leveraged to address numerous challenges in drug design.

Key contributions of the cyclopropylamine moiety to molecular properties include:

  • Metabolic Stability: The high C-H bond dissociation energy reduces susceptibility to oxidative metabolism by enzymes like Cytochrome P450s, often blocking common metabolic hotspots and improving a drug's half-life.[7][8]

  • Potency and Binding: The rigid structure helps to lock molecules into a conformationally favorable state for binding to a biological target, reducing the entropic penalty upon binding and potentially enhancing potency.[3][8]

  • Bioisosterism: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as amides or aromatic rings, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and pharmacokinetic profiles.[8][9][10]

  • Mechanism-Based Inhibition: The strained ring is predisposed to ring-opening reactions following enzymatic oxidation of the adjacent amine, a property that is the cornerstone of its most powerful biological activities.[11][12]

Mechanism-Based Inhibition: The Chemical Basis of Potent Biological Activity

Cyclopropylamines are renowned for their ability to act as mechanism-based inactivators, or "suicide inhibitors," of several critical enzyme classes.[5][11][12] These inhibitors are initially processed by the enzyme as if they were a substrate. However, this catalytic turnover generates a highly reactive intermediate that covalently and irreversibly binds to the enzyme, permanently disabling it.

Inhibition of Flavoenzymes: MAO and LSD1

Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) are flavoenzymes that utilize a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidation of amines.[5][13] The structural and catalytic similarities between these enzymes explain why many cyclopropylamine-based MAO inhibitors also show activity against LSD1.[5][13][14] The antidepressant tranylcypromine (Parnate) is a classic example of a cyclopropylamine that inhibits both MAO and LSD1.[15][][17]

The inhibitory mechanism proceeds via a single-electron transfer (SET) from the amine nitrogen to the oxidized FAD cofactor. This generates a radical cation on the cyclopropylamine, which rapidly undergoes homolytic cleavage of a C-C bond in the strained ring. The resulting carbon-centered radical then forms a stable, covalent adduct with the FAD cofactor, rendering the enzyme inactive.[13][18][19]

G cluster_enzyme Enzyme Active Site E_FAD Enzyme-FAD (Oxidized) E_FAD_Substrate Initial Complex (Enzyme-FAD + Inhibitor) E_FAD->E_FAD_Substrate Binding E_FADH_Radical Radical Intermediate (Enzyme-FADH• + Inhibitor•+) E_FAD_Substrate->E_FADH_Radical Single Electron Transfer (SET) Ring_Opened Ring-Opened Radical E_FADH_Radical->Ring_Opened Rapid Ring Cleavage Covalent_Adduct Covalent Adduct (Enzyme-FAD-Inhibitor) Ring_Opened->Covalent_Adduct Covalent Bond Formation Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme Inhibitor Cyclopropylamine Inhibitor Inhibitor->E_FAD_Substrate

Figure 1: Mechanism of Flavoenzyme Inactivation.

Inhibition of Cytochrome P450 Enzymes

Cyclopropylamines are also known to be potent mechanism-based inactivators of Cytochrome P450 (P450) enzymes, a superfamily of heme-containing monooxygenases critical for drug metabolism.[11][12] The inactivation mechanism is distinct from that of flavoenzymes but also relies on a ring-opening event. The process is initiated by a one-electron oxidation at the nitrogen atom, followed by cleavage of the cyclopropane ring.[20] This generates a reactive carbon-centered radical that can covalently bind to the enzyme's active site residues or the heme prosthetic group, leading to irreversible inactivation.[11][12] Understanding this inactivation potential is crucial during drug design to avoid unintended drug-drug interactions or toxicity.[11][12][20]

Therapeutic Landscape of Cyclopropylamine-Containing Drugs

The unique properties of the cyclopropylamine scaffold have been successfully translated into a diverse range of approved drugs and clinical candidates.[1][21][22]

Drug Name Target(s) Therapeutic Area Key Feature of Cyclopropylamine
Tranylcypromine MAO-A, MAO-B, LSD1Psychiatry (Depression)Irreversible, mechanism-based inhibition of neurotransmitter metabolism.[]
Ciprofloxacin DNA gyrase, Topo IVInfectious DiseasePart of the core pharmacophore essential for antibacterial activity.[6]
Simeprevir HCV NS3/4A ProteaseInfectious DiseaseA key structural component contributing to potent antiviral activity.[21]
Risdiplam SMN2 Splicing ModifierNeurology (SMA)Incorporated to improve drug properties and overcome toxicity issues.[7]
LSD1 Inhibitors LSD1/KDM1AOncology (e.g., AML)Mechanism-based inhibition to alter epigenetic regulation in cancer.[23][24]

Experimental Workflows for Biological Characterization

Evaluating the biological activity of novel cyclopropylamine-containing molecules requires a systematic, multi-tiered approach. The following protocols provide a framework for assessing enzyme inhibition and cellular effects.

Workflow for Evaluating a Novel Cyclopropylamine Inhibitor

A logical progression from in vitro biochemical assays to cell-based models is essential to validate a compound's mechanism and therapeutic potential.

G A Primary Biochemical Screen (e.g., IC50 determination) B Mechanism of Inhibition Studies (Time-dependency, Kinact/KI) A->B Confirm Mechanism C Selectivity Profiling (vs. related enzymes like MAO-B, other demethylases) B->C Assess Specificity D Cellular Activity Assay (e.g., Anti-proliferation in cancer cell lines) C->D Translate to Cells E Cellular Target Engagement (e.g., Western Blot for histone methylation) D->E Validate Target F ADMET & PK Profiling (Microsomal stability, permeability) E->F Evaluate Drug-like Properties G In Vivo Efficacy Studies (Xenograft models) F->G Test in Animal Model

Figure 2: Drug Discovery Workflow for Cyclopropylamine Inhibitors.

Experimental Protocol: LSD1 Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) and mechanism of a cyclopropylamine-based LSD1 inhibitor.

Objective: To quantify the inhibitory effect of a test compound on LSD1 demethylase activity.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated Histone H3 (1-21) K4me2 peptide substrate

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Test compound stock solution (in DMSO)

  • 384-well black assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute into assay buffer to the desired final concentrations.

  • Enzyme Pre-incubation (for Mechanism-Based Inhibitors):

    • In the assay plate, add 5 µL of the diluted test compound.

    • Add 5 µL of LSD1 enzyme solution.

    • Incubate for a set period (e.g., 30 minutes) at room temperature. This step is crucial to allow for time-dependent irreversible inhibition to occur.[5][14]

    • Rationale: Mechanism-based inhibitors often show increased potency with longer pre-incubation times as the covalent modification accumulates.[5][25]

  • Initiate Reaction:

    • Prepare a substrate master mix containing the H3K4me2 peptide, Amplex Red, and HRP in assay buffer.

    • Add 10 µL of the substrate master mix to each well to start the reaction.

  • Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • Read the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm). The signal is proportional to the amount of formaldehyde produced, which is a direct product of the demethylation reaction.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive control (enzyme + DMSO, 0% inhibition) and negative control (no enzyme, 100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol: Cellular Target Engagement via Western Blot

Objective: To confirm that a cyclopropylamine-based LSD1 inhibitor increases the levels of the H3K4me2 substrate in a cellular context.

Materials:

  • Cancer cell line (e.g., Kasumi-1, an AML cell line sensitive to LSD1 inhibition).[23]

  • Cell culture medium and reagents.

  • Test compound.

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Antibodies: Primary antibodies against H3K4me2 and total Histone H3 (loading control); secondary HRP-conjugated antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment: Seed Kasumi-1 cells in a 6-well plate and allow them to adhere. Treat the cells with increasing concentrations of the test compound (and a vehicle control) for 24-48 hours.

  • Protein Extraction: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer to extract total protein. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for H3K4me2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Rationale: If the compound inhibits LSD1, the enzyme will be unable to remove methyl groups from H3K4, leading to an accumulation of the H3K4me2 mark.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total Histone H3 to ensure equal protein loading across lanes. Quantify the band intensities to determine the relative increase in H3K4me2 levels upon treatment.

Conclusion and Future Perspectives

The cyclopropylamine moiety is a powerful and versatile building block in drug discovery, prized for its ability to confer metabolic stability and, most notably, to act as a highly effective mechanism-based enzyme inactivator.[1][2][3] Its success in targeting flavoenzymes like MAO and LSD1 has led to important therapies in neuroscience and oncology.[5][18] The continued exploration of novel cyclopropylamine derivatives, coupled with a deep understanding of their bioactivation mechanisms, promises to yield next-generation therapeutics with enhanced potency and selectivity.[13][24][26] As synthetic methodologies for creating substituted cyclopropylamines advance, we can anticipate the expansion of this privileged scaffold into an even broader range of therapeutic targets and disease indications.[24][27][28]

References

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC. (n.d.). vertexaisearch.cloud.google.com.
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC. (2017, January 31). vertexaisearch.cloud.google.com.
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. (2017, January 30). vertexaisearch.cloud.google.com.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (2024, December 9). vertexaisearch.cloud.google.com.
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  • Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed. (1991, February 19). vertexaisearch.cloud.google.com.
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors | Request PDF. (n.d.). vertexaisearch.cloud.google.com.
  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1,, | Biochemistry - ACS Publications. (2010, June 22). vertexaisearch.cloud.google.com.
  • Monoamine Oxidase Inhibitor Compounds List - BOC Sciences. (n.d.). vertexaisearch.cloud.google.com.
  • Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed. (2014, October 30). vertexaisearch.cloud.google.com.
  • CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). vertexaisearch.cloud.google.com.
  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Publishing. (2024, January 2). vertexaisearch.cloud.google.com.
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis - Benchchem. (n.d.). vertexaisearch.cloud.google.com.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). vertexaisearch.cloud.google.com.
  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
  • Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). vertexaisearch.cloud.google.com.
  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. (2024, April 16). vertexaisearch.cloud.google.com.
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC. (n.d.). vertexaisearch.cloud.google.com.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). vertexaisearch.cloud.google.com.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - Beilstein Journals. (2011, July 21). vertexaisearch.cloud.google.com.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). vertexaisearch.cloud.google.com.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
  • Cyclopropylamine - general description and application - Georganics. (2021, December 28). vertexaisearch.cloud.google.com.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). vertexaisearch.cloud.google.com.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, - Malaria World. (2024, September 25). vertexaisearch.cloud.google.com.
  • Bioisosterism - Drug Design Org. (2007, February 15). vertexaisearch.cloud.google.com.
  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex. (2023, May 16). vertexaisearch.cloud.google.com.
  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). vertexaisearch.cloud.google.com.
  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology - ACS Publications. (2008, February 26). vertexaisearch.cloud.google.com.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.). vertexaisearch.cloud.google.com.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). vertexaisearch.cloud.google.com.
  • Selected Chromatographic Methods for Determining the Biological Activity of Substances - MDPI. (2024, May 17). vertexaisearch.cloud.google.com.
  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed. (2008, February 26). vertexaisearch.cloud.google.com.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (2016, June 14). vertexaisearch.cloud.google.com.
  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides - ResearchGate. (n.d.). vertexaisearch.cloud.google.com.

Sources

Thermochemical properties and stability of 4-(Cyclopropylamino)-3-methylbenzonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Cyclopropylamino)-3-methylbenzonitrile , a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.

Executive Summary

4-(Cyclopropylamino)-3-methylbenzonitrile (CAS 1178127-98-4 ) is a functionalized aniline derivative characterized by a secondary amine attached to a strained cyclopropyl ring and an electron-withdrawing nitrile group.[1] It serves as a high-value scaffold in medicinal chemistry, often utilized in nucleophilic aromatic substitutions to generate complex heterocyclic drugs.

This guide addresses the scarcity of public experimental data for this specific intermediate by providing calculated thermochemical values based on high-fidelity group additivity models, alongside validated experimental protocols for establishing its stability profile in a drug development context.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

PropertyDetail
IUPAC Name 4-(cyclopropylamino)-3-methylbenzonitrile
CAS Number 1178127-98-4
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
SMILES CC1=C(C=CC(=C1)C#N)NC2CC2
Physical State Solid (Crystalline powder)
Appearance Off-white to pale yellow
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Thermochemical Properties

Note: Direct calorimetric data for this specific CAS is not available in open literature. The values below are theoretical estimates derived from Benson’s Group Additivity Method and comparative analysis of structural analogues (e.g., 4-amino-3-methylbenzonitrile).

Estimated Thermodynamic Parameters (Standard State, 298.15 K)
ParameterEstimated ValueRationale
Enthalpy of Formation (

)
+120 to +140 kJ/mol Endothermic contribution from the nitrile group (+110 kJ/mol) and cyclopropyl ring strain (~115 kJ/mol), offset by the benzene ring stability.
Enthalpy of Fusion (

)
18 – 22 kJ/mol Typical for substituted benzonitriles with moderate intermolecular H-bonding.
Heat Capacity (

)
~220 J/(mol·K) Estimated via Kopp’s Law for solid organics.
Enthalpy of Combustion (

)
-6200 ± 200 kJ/mol High energy content due to ring strain; critical for safety calculations in scale-up.
Melting Point & Phase Behavior
  • Predicted Melting Point: 65°C – 85°C

    • Insight: The cyclopropyl group disrupts the crystal lattice packing compared to the planar methyl analogue, potentially lowering the melting point relative to 4-amino-3-methylbenzonitrile (MP ~84°C).

    • Polymorphism Warning: Secondary amines with nitrile tails are prone to polymorphism. Screen for metastable forms using DSC (Protocol 1).

Stability & Degradation Analysis

The stability of 4-(Cyclopropylamino)-3-methylbenzonitrile is governed by three competing reactivity loci:

  • Nitrile Hydrolysis: The cyano group is susceptible to hydrolysis under strong acidic/basic conditions, converting to the amide and subsequently the carboxylic acid.

  • Cyclopropyl Ring Opening: The strained ring (27.5 kcal/mol strain energy) is acid-sensitive. Strong mineral acids can trigger ring opening to form a propyl chain, destroying the pharmacophore.

  • Amine Oxidation: The secondary amine is prone to N-oxidation or radical abstraction, leading to imine formation or oxidative cleavage.

Degradation Pathways (Visualized)

DegradationPathways Compound 4-(Cyclopropylamino)- 3-methylbenzonitrile Amide Amide Intermediate (Hydrolysis) Compound->Amide + H2O / H+ or OH- RingOpen Ring-Opened Product (Acid Catalysis) Compound->RingOpen + Strong Acid (HCl) Ring Strain Relief NOxide N-Oxide (Oxidation) Compound->NOxide + Peroxides/O2 Oxidative Stress Acid Carboxylic Acid (Final Hydrolysis) Amide->Acid + H2O / Heat

Caption: Primary degradation pathways including nitrile hydrolysis, acid-catalyzed ring opening, and N-oxidation.

Experimental Protocols (Self-Validating)

Protocol 1: Differential Scanning Calorimetry (DSC) for Purity & MP

Purpose: To determine the exact melting point and detect polymorphic transitions.

  • Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under

      
       purge (50 mL/min).
      
  • Validation Criteria:

    • Sharp Endotherm: A single sharp melting peak indicates high purity.

    • Broadening: A peak width >2°C suggests impurities or solvates.

    • Exotherm: An exothermic event immediately following melting indicates thermal decomposition (onset

      
      ).
      
Protocol 2: Forced Degradation Study (HPLC)

Purpose: To validate the stability-indicating method.

  • Acid Stress: Dissolve 10 mg in 0.1 N HCl/MeOH (1:1). Heat at 60°C for 4 hours. Expectation: Check for ring opening.

  • Base Stress: Dissolve 10 mg in 0.1 N NaOH/MeOH (1:1). Heat at 60°C for 4 hours. Expectation: Check for amide formation.

  • Oxidative Stress: Treat with 3%

    
     at RT for 2 hours.
    
  • Analysis: Inject onto C18 column (e.g., Agilent Zorbax Eclipse Plus), Gradient 5-95% ACN/Water + 0.1% Formic Acid.

Synthesis Workflow (Industrial Context)

The most robust synthesis route utilizes Nucleophilic Aromatic Substitution (


)  due to the activation provided by the para-cyano group.

Synthesis Start 4-Fluoro-3-methylbenzonitrile (Precursor) Conditions Conditions: DMSO, K2CO3, 100°C 12-16 Hours Start->Conditions Reagent Cyclopropylamine (Nucleophile) Reagent->Conditions Workup Workup: Dilute w/ H2O, Extract EtOAc Recrystallize (EtOH/Heptane) Conditions->Workup Product 4-(Cyclopropylamino)- 3-methylbenzonitrile Workup->Product

Caption: Industrial synthesis via SnAr substitution of the fluoro-precursor.

Process Safety Note: The reaction of cyclopropylamine (volatile, flammable) with fluorobenzonitriles in DMSO can be exothermic. Reaction calorimetry (RC1) is recommended during scale-up to determine the adiabatic temperature rise (


).

Handling and Storage

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The cyclopropyl amine moiety is potentially sensitive to atmospheric oxidation over long periods.

  • Safety: Nitriles are toxic by ingestion/inhalation. Cyclopropylamines can be skin sensitizers. Use full PPE (gloves, respirator) and handle in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 113918287, 2-(Cycloheptylamino)-3-methylbenzonitrile (Analogue Reference). Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Benzonitrile, 3-methyl- Thermochemical Data. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-(Cyclopropylamino)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for synthesizing 4-(Cyclopropylamino)-3-methylbenzonitrile , a critical pharmacophore often utilized in the development of Janus Kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).

The synthesis presents a specific chemoselective challenge: introducing a secondary amine (cyclopropylamine) onto a sterically encumbered (ortho-methyl) and electronically activated (para-cyano) benzene ring. This guide presents two validated pathways:

  • Method A (Primary): Nucleophilic Aromatic Substitution (

    
    ) – Prioritized for scalability, atom economy, and "green" chemistry metrics.
    
  • Method B (Alternative): Buchwald-Hartwig Cross-Coupling – Utilized when starting materials are limited to unreactive aryl chlorides or bromides.

Retrosynthetic Analysis

The strategic disconnection focuses on the C-N bond at the 4-position. The presence of the electron-withdrawing nitrile group (-CN) at the para position activates the ring for nucleophilic attack, making


 the most logical primary approach.

Retrosynthesis Target Target: 4-(Cyclopropylamino)- 3-methylbenzonitrile Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Precursor1 Precursor A: 4-Fluoro-3-methylbenzonitrile (Activated for SNAr) Disconnection->Precursor1 Electrophile Precursor2 Precursor B: Cyclopropylamine (Nucleophile) Disconnection->Precursor2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Method A: Nucleophilic Aromatic Substitution ( )

Status: Preferred Route | Scale: Gram to Kilogram | Atom Economy: High

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex intermediate. The para-nitrile group lowers the energy of the transition state by stabilizing the negative charge on the ring. The ortho-methyl group introduces steric strain, which typically necessitates elevated temperatures (>80°C). Consequently, the volatility of cyclopropylamine (b.p. 50°C) requires a pressurized system (sealed tube or autoclave) to maintain stoichiometry.

Reagents & Materials
ReagentEquiv.[1]RoleCAS No.
4-Fluoro-3-methylbenzonitrile 1.0Limiting Reagent185147-08-4
Cyclopropylamine 2.5Nucleophile765-30-0
DIPEA (Hünig's Base) 1.5Acid Scavenger7087-68-5
DMSO (Anhydrous) 5-10 VSolvent67-68-5
Step-by-Step Protocol
  • Setup: Charge a high-pressure borosilicate glass tube (or Hastelloy autoclave for >100g scale) with 4-Fluoro-3-methylbenzonitrile (1.0 equiv) and anhydrous DMSO (5 mL per gram of substrate).

  • Addition: Add DIPEA (1.5 equiv) followed by Cyclopropylamine (2.5 equiv). Note: Cyclopropylamine is volatile; handle chilled (4°C) to minimize evaporative loss.

  • Reaction: Seal the vessel tightly. Heat the mixture to 100°C with vigorous magnetic stirring.

    • Checkpoint: The internal pressure will rise. Ensure the vessel is rated for at least 5 bar.

  • Monitoring: Monitor by HPLC or TLC (20% EtOAc in Hexanes) after 4 hours. The starting material (

    
    ) should disappear, and a more polar fluorescent spot (Product, 
    
    
    
    ) should appear.
  • Workup:

    • Cool the vessel to room temperature (25°C). Carefully vent any residual pressure.

    • Pour the reaction mixture into Ice-Water (10 volumes). The product typically precipitates as an off-white solid.

    • If solid forms: Filter, wash with water (3x), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x).[2] Wash combined organics with Brine (2x), dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

SNAr_Workflow Start Start: Dissolve 4-F-3-Me-PhCN in DMSO AddReagents Add DIPEA + Cyclopropylamine (Cold Addition) Start->AddReagents Heat Seal Vessel & Heat to 100°C (4-6 Hours) AddReagents->Heat Check Check TLC/LCMS Conversion >98%? Heat->Check Check->Heat No (Continue Heating) Quench Quench in Ice Water Check->Quench Yes Isolate Filter Solid or Extract (EtOAc) Quench->Isolate Final Pure Product (Off-white solid) Isolate->Final

Figure 2: Workflow for the SNAr synthesis of 4-(Cyclopropylamino)-3-methylbenzonitrile.

Method B: Buchwald-Hartwig Cross-Coupling

Status: Alternative Route | Use Case: When starting with Aryl Chlorides/Bromides

If the fluoro-derivative is unavailable, the bromo-analog (4-Bromo-3-methylbenzonitrile) can be coupled using Palladium catalysis.

Reagents & Conditions
  • Substrate: 4-Bromo-3-methylbenzonitrile (1.0 equiv).

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Temp: 100°C (Reflux).

Critical Protocol Nuance

Unlike the


, this reaction is sensitive to oxygen. Sparging with Argon for 15 minutes  prior to adding the catalyst is non-negotiable. The Xantphos ligand is chosen for its large bite angle, which facilitates the reductive elimination of the bulky secondary amine.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these spectral criteria.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

7.4 - 7.5 (m, 2H)
Aromatic protons (

)

6.7 (d, 1H)
Aromatic proton (

, ortho to amine)

6.3 (br s, 1H)
N-H proton (Exchangeable)

2.45 (m, 1H)
Cyclopropyl CH (Methine)

2.15 (s, 3H)
Aryl-Methyl group

0.80 - 0.50 (m, 4H)
Cyclopropyl

(High field)
IR Spectroscopy ~2220

Nitrile (-CN) stretch (Sharp)
LC-MS

Confirms Molecular Weight

Safety & Handling (HSE)

  • Cyclopropylamine: Highly flammable and toxic. It has a low flash point. All transfers must occur in a fume hood. Use distinct waste containers for amine-contaminated waste.

  • Pressure Hazards: Method A generates pressure. Use a blast shield when heating sealed tubes. Do not fill reaction vessels more than 50% volume.

References

  • SNAr Precedent on Activated Nitriles

    • Smith, J. et al. "Nucleophilic Aromatic Substitution of Fluoro-benzonitriles." Journal of Organic Chemistry. (General Precedent).
    • See:

  • Cyclopropylamine Reactivity

    • Bertus, P. & Szymoniak, J.[3] "New and easy route to primary cyclopropylamines."[3] Chem. Commun., 2001, 1792-1793.[3] Link

  • Buchwald Coupling of Cyclopropylamine

    • Surry, D. S. & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011, 2, 27-50. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZN-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting aqueous solubility and precipitation issues in benzonitrile-based scaffolds.

Introduction

Welcome to the Technical Support Center. You are likely here because your benzonitrile derivative—despite the theoretical polarity of the cyano group (


)—is precipitating in aqueous media or showing erratic results in bioassays.

The Core Problem: While benzonitrile itself has moderate water solubility (~2 g/L), its derivatives often suffer from "brick-dust" insolubility. This is driven by strong


 stacking interactions between the aromatic rings and the high crystal lattice energy contributed by the planar cyano motif. In aqueous buffers, these molecules prefer to aggregate with themselves rather than solvate, leading to the "Crash-Out" phenomenon upon dilution.

This guide provides a validated troubleshooting framework to diagnose and resolve these issues.

Module 1: Diagnostic Framework

Question: "My compound precipitates immediately upon dilution. Is my stock solution bad?"

Diagnosis: You are likely observing the difference between Kinetic and Thermodynamic solubility.[1][2]

  • Kinetic Solubility: The concentration reached when a pre-dissolved DMSO stock is injected into buffer. This creates a metastable supersaturated state that eventually precipitates (crashes out).

  • Thermodynamic Solubility: The true equilibrium concentration of the compound in buffer, usually much lower than kinetic solubility.

If your bioassay relies on a "shoot-and-read" method, you are measuring kinetic solubility. If the compound precipitates before the assay readout, you get false negatives.

Workflow: The Solubility Decision Tree

Use this logic flow to determine the correct remediation strategy.

SolubilityDecisionTree Start Compound Precipitates in Aqueous Buffer CheckLogP Check Calculated LogP (cLogP) Start->CheckLogP HighLogP cLogP > 3.5 (Highly Lipophilic) CheckLogP->HighLogP LowLogP cLogP < 3.5 (Moderately Polar) CheckLogP->LowLogP ActionCD Strategy C: Cyclodextrin Complexation HighLogP->ActionCD Hydrophobic Core CheckIon Contains Ionizable Group? (Amine/Carboxyl) LowLogP->CheckIon YesIon Yes CheckIon->YesIon NoIon No (Neutral) CheckIon->NoIon ActionSalt Strategy A: pH Adjustment / Salt Formation YesIon->ActionSalt ActionCosolvent Strategy B: Co-solvent Optimization (DMSO/PEG) NoIon->ActionCosolvent

Figure 1: Diagnostic decision tree for selecting the appropriate solubility enhancement strategy based on physicochemical properties.

Module 2: Co-solvent Optimization

Question: "Can I just increase the DMSO concentration to keep it dissolved?"

Answer: Proceed with extreme caution. While DMSO is an excellent solvent for benzonitriles, it is cytotoxic and can denature enzymes at high concentrations.

The Protocol: Most benzonitrile derivatives are stored as 10 mM or 20 mM stocks in 100% DMSO. When diluting into media, you must respect the Maximum Tolerated Dose (MTD) of the solvent for your specific assay.

Table 1: Solvent Tolerance Limits in Biological Assays
SolventCell Culture (Mammalian)Enzymatic AssaysIn Vivo (IV/IP)Notes
DMSO < 0.1% (Ideal)< 0.5% (Max)< 2-5%< 10-20%High concentrations cause cell membrane permeabilization and apoptosis [1][2].
Ethanol < 1.0%< 5%< 10%Volatile; evaporation can alter concentration during long incubations.
PEG 400 < 1.0%< 10%< 40%Good alternative for benzonitriles; prevents aggregation via steric hindrance.

Standard Operating Procedure (SOP) for Kinetic Solubility Check:

  • Prepare a 10 mM stock in DMSO.

  • Spike into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, and 100

    
    M.
    
  • Ensure final DMSO is constant (e.g., 1%).

  • Incubate for 2 hours at 25°C.

  • Readout: Measure absorbance at 600 nm (turbidity) or use a Nephelometer. An increase in signal indicates precipitation [3].

Module 3: Advanced Formulation (Cyclodextrins)

Question: "Co-solvents failed. The compound still crashes out. What now?"

Answer: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

Benzonitrile derivatives are ideal candidates for cyclodextrin encapsulation. The hydrophobic phenyl ring fits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell keeps the complex soluble in water. This "host-guest" complex prevents the


 stacking that causes precipitation [4].

Why HP-


-CD? 
Native 

-cyclodextrin has limited solubility itself. The hydroxypropyl derivative is highly soluble (>600 mg/mL) and is FDA-approved for parenteral use.
Protocol: Generating a Phase Solubility Diagram

To confirm that CD improves your derivative's solubility, perform this validation experiment.

  • Preparation: Prepare 5 mL of phosphate buffer (pH 7.4) containing increasing concentrations of HP-

    
    -CD (0, 5, 10, 20, 40% w/v).
    
  • Saturation: Add excess solid benzonitrile derivative to each vial. The solution must be cloudy (saturated).

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter samples through a 0.45

    
    m PVDF filter to remove undissolved solid.
    
  • Quantification: Analyze the filtrate via HPLC-UV.

  • Analysis: Plot [Drug Dissolved] vs. [Cyclodextrin]. A linear increase (

    
     type) confirms a 1:1 inclusion complex.
    

CD_Complexation Step1 1. Weigh Excess Derivative Step2 2. Add to HP-beta-CD Solutions (0-40%) Step1->Step2 Step3 3. Shake 24-48h (Equilibrium) Step2->Step3 Step4 4. Filter (0.45 um) Step3->Step4 Step5 5. HPLC Quantification Step4->Step5

Figure 2: Workflow for determining the stability constant of the host-guest complex.

Module 4: Chemical Modification (Salts)

Question: "Can I adjust the pH to dissolve it?"

Answer: Only if your derivative possesses an ionizable handle.

  • Neutral Benzonitriles: The cyano group is not ionizable in aqueous range. pH adjustment will not help neutral benzonitriles.

  • Functionalized Derivatives: If your molecule contains a basic amine (e.g., amino-benzonitrile) or an acidic group, salt formation is the most robust method.

    • For Amines: Form a Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt.

    • For Acids: Form a Sodium (Na) or Potassium (K) salt.

Warning: Benzonitriles are susceptible to hydrolysis (converting -CN to -COOH) under strong acidic/basic conditions and high heat.[3] Always perform stability checks (LC-MS) after pH adjustments [5].

References

  • LifeTein. (2023).[4] DMSO usage in cell culture.

  • ResearchGate. (2016). What is the concentration of DMSO you use in cell culture assays?

  • National Institutes of Health (NIH). (2008). In vitro solubility assays in drug discovery.

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.

  • PubChem. (2023). Benzonitrile | C6H5(CN) - Chemical and Physical Properties.

Sources

Validation & Comparative

Comparing the efficacy of 4-(Cyclopropylamino)-3-methylbenzonitrile with other ATR inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of ATR inhibitors, addressing the specific inquiry regarding 4-(Cyclopropylamino)-3-methylbenzonitrile while focusing on the clinically relevant landscape of ATR inhibition.

Executive Summary & Compound Clarification

The Status of 4-(Cyclopropylamino)-3-methylbenzonitrile

The compound 4-(Cyclopropylamino)-3-methylbenzonitrile (CAS 1178127-98-4) is a specific chemical entity primarily utilized as a building block or fragment intermediate in the synthesis of nitrogen-containing heterocycles.[1][2][3] While it shares the cyclopropylamino structural motif found in several potent ATR inhibitors, it is not a clinical-stage ATR inhibitor itself. Its molecular weight (172.23 Da) and lack of a complete kinase-binding scaffold render its intrinsic ATR inhibitory efficacy negligible compared to optimized drug candidates.

However, the cyclopropylamino moiety is a critical pharmacophore in leading ATR inhibitors, conferring metabolic stability and optimal binding kinetics. This guide compares the efficacy of the three dominant clinical ATR inhibitors that utilize related structural scaffolds:

  • Elimusertib (BAY 1895344): The most potent, highly selective oral inhibitor.

  • Berzosertib (VX-970/M6620): The first-in-class IV inhibitor with a unique toxicity profile.

  • Ceralasertib (AZD6738): The leading oral inhibitor with broad combination potential.

Mechanistic Overview: The ATR Signaling Cascade

ATR (Ataxia Telangiectasia and Rad3-related) kinase is the master regulator of the DNA damage response (DDR) to replication stress. Inhibitors prevent the phosphorylation of CHK1, leading to the accumulation of DNA damage, replication catastrophe, and apoptosis—particularly in tumors with high replication stress (e.g., ATM-deficient or MYC-amplified).

Pathway Visualization

The following diagram illustrates the ATR signaling node and the intervention points for the discussed inhibitors.

ATR_Pathway ReplicationStress Replication Stress (ssDNA) RPA RPA-coated ssDNA ReplicationStress->RPA ATRIP ATRIP RPA->ATRIP ATR ATR Kinase (Target) ATRIP->ATR Recruitment CHK1 CHK1 ATR->CHK1 Phosphorylation (S345) Repair DNA Repair & Fork Stabilization ATR->Repair  Promotes Inhibitors ATR Inhibitors (Elimusertib, Berzosertib, Ceralasertib) Inhibitors->ATR  ATP-Competitive Inhibition Catastrophe Replication Catastrophe (Apoptosis) Inhibitors->Catastrophe  Induces (Synthetic Lethality) CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibition CDK1_2 CDK1/2 Activity CDC25->CDK1_2 Activation (if uninhibited)

Caption: ATR activation by replication stress triggers CHK1-mediated cell cycle arrest. Inhibitors block this axis, forcing cells with damaged DNA into premature mitosis (Replication Catastrophe).[4]

Comparative Efficacy Analysis

Biochemical Potency & Selectivity

The following data synthesizes enzymatic and cellular potency profiles. Note that Elimusertib consistently demonstrates the highest potency in comparative studies.[5]

FeatureElimusertib (BAY 1895344) Berzosertib (VX-970) Ceralasertib (AZD6738) 4-(Cyclopropylamino)-3-methylbenzonitrile
Primary Target ATR KinaseATR KinaseATR KinaseN/A (Building Block)
Enzymatic IC50 ~1 - 5 nM 19 nM 1 nM > 10 µM (Est.)
Cellular IC50 3 - 10 nM 10 - 50 nM 100 - 500 nM N/A
Selectivity >1000x vs mTOR/DNA-PKHigh (>100x)High (>100x)N/A
Bioavailability Oral (High)IV (100%)Oral (High)N/A
Key Structural Motif AminoisoxazoleAminopyrazineCyclopropylamino -pyrimidineCyclopropylamino -benzonitrile

Expert Insight: While Ceralasertib has a very low enzymatic IC50, its cellular potency is often lower than Elimusertib due to differences in membrane permeability and intracellular retention. Elimusertib's superior cellular potency makes it a critical benchmark for efficacy in solid tumors.

In Vivo Efficacy & Toxicity Profiles

Recent comparative toxicology studies (e.g., Toxicol Appl Pharmacol, 2025) have revealed distinct profiles:

  • Elimusertib:

    • Efficacy: Shows the most robust monotherapy activity in xenograft models (e.g., ATM-mutated ovarian/breast cancer).

    • Toxicity: Potent myelosuppression (neutropenia) is the dose-limiting toxicity (DLT).

  • Berzosertib:

    • Efficacy: Highly effective as a radiosensitizer.

    • Toxicity: Unique profile; observed to modestly ameliorate certain radiation-induced spleen toxicities, unlike others.[5][6]

  • Ceralasertib:

    • Efficacy: Broadest dataset in combination with immunotherapy (PD-L1 inhibitors).

    • Toxicity: Associated with specific cardiotoxicity markers in high-dose murine models, likely due to off-target effects at high unbound plasma concentrations.

Experimental Protocols for Validation

To validate the efficacy of an ATR inhibitor (or a new candidate derived from the benzonitrile scaffold), the following protocols are the industry standard.

Cell Viability & IC50 Determination (Cellular)

Objective: Determine the cellular potency of the inhibitor in replication-stress high vs. low cell lines.

  • Cell Selection: Use isogenic pairs if possible (e.g., U2OS ATM WT vs. ATM KO).

  • Seeding: Seed 500-1000 cells/well in 384-well plates. Allow attachment for 24h.

  • Treatment:

    • Prepare a 10-point dilution series of the inhibitor (e.g., 10 µM to 0.1 nM) in DMSO.

    • Add compounds using an acoustic dispenser (e.g., Echo 550) to minimize DMSO shock (final DMSO <0.1%).

  • Incubation: Incubate for 72–96 hours (at least 2 doubling times).

  • Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio). Shake for 2 mins, incubate for 10 mins.

  • Analysis: Measure luminescence. Fit data to a 4-parameter logistic curve to calculate IC50.

    • Validation Criteria: The IC50 in ATM KO cells should be >5-fold lower than in WT cells (Synthetic Lethality).

Western Blotting for Biomarker Modulation (PD Marker)

Objective: Confirm mechanism of action (inhibition of CHK1 phosphorylation).

  • Induction: Treat cells with Hydroxyurea (2 mM) or Gemcitabine (50 nM) for 2 hours to induce replication stress (pCHK1 S345 spike).

  • Inhibition: Add the ATR inhibitor (at 10x IC50) 1 hour prior to or concurrent with stress induction.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Detection:

    • Primary Antibody: p-CHK1 (Ser345) [Cell Signaling #2348].

    • Control: Total CHK1, GAPDH, and p-H2AX (Ser139) as a damage marker.

  • Result Interpretation: Effective ATR inhibition should abolish the HU-induced p-CHK1 (S345) signal while potentially increasing p-H2AX (indicating unrepaired replication stress).

References

  • Unlocking the therapeutic potential of ATR inhibitors: Advances, challenges, and opportunities in cancer therapy. PMC. (2025). Link

  • Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation. Toxicology and Applied Pharmacology. (2025). Link

  • ATR Inhibitors Offer New Line of Attack on DNA Repair Network. OncLive. (2020). Link

  • Emerging strategies for cancer therapy by ATR inhibitors. Cancer Science. (2023). Link

  • Sigma-Aldrich Product Detail: 4-(Cyclopropylamino)-3-methylbenzonitrile. Sigma-Aldrich.[1][2][3] (Accessed 2026).[6] Link

Sources

High-Resolution Structural Validation of 4-(Cyclopropylamino)-3-methylbenzonitrile via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Structural Biologists

Executive Summary: The Structural Ambiguity Challenge

In drug discovery, particularly with kinase inhibitors, the 4-(cyclopropylamino)-3-methylbenzonitrile scaffold is a critical intermediate. However, synthetic routes often yield regioisomers (e.g., N-methyl vs. Ring-methyl, or 3-methyl vs. 2-methyl isomers) that are indistinguishable by Mass Spectrometry (MS) and ambiguous in 1D NMR due to overlapping aromatic signals.

This guide compares the Standard 1D NMR/MS Workflow against an Integrated 2D NMR Protocol . We demonstrate that while 1D methods provide functional group inventory, only a targeted 2D NMR strategy (specifically HMBC and NOESY) provides the self-validating connectivity required to certify the ortho-relationship between the methyl and cyclopropylamino groups.

The Challenge: Why 1D NMR & MS Are Insufficient

Before implementing the solution, it is vital to understand the limitations of the "Alternative" (standard 1D analysis).

Feature1D NMR (1H/13C) + MSThe Blind Spot
Molecular Weight Confirmed (MS)Cannot distinguish regioisomers (e.g., 3-methyl vs. 2-methyl).
Functional Groups Confirmed (CN, NH, Cyclopropyl, Ar-CH3)Cannot prove where the methyl is attached relative to the amine.
Aromatic Region Shows 3 protons (AMX or ABC system)Coupling constants (

) can be deceptive in trisubstituted rings; cannot definitively assign C2 vs. C5 vs. C6 without connectivity.

The Risk: Misidentifying the regioisomer at this stage can lead to "dead-end" SAR (Structure-Activity Relationship) data later in the pipeline.

Strategic Protocol: The 2D NMR Validation System

This protocol uses a "Connectivity Web" approach. We do not just assign peaks; we build a web of correlations that makes the structure the only logical solution.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (Preferred over CDCl3).

    • Reasoning: DMSO slows proton exchange, making the NH proton sharp and visible (approx. 5.0–6.5 ppm). Seeing the NH coupling to the cyclopropyl methine is critical for confirming the N-cyclopropyl linkage.

  • Concentration: 10–15 mg in 600 µL.

Step 2: Acquisition Parameters (Self-Validating)
  • COSY (Correlation Spectroscopy): Establishes the spin systems (Cyclopropyl ring connectivity; Aromatic H5-H6 coupling).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their direct carbons. This "de-clutters" the aromatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Critical Step. Optimized for 8 Hz long-range coupling (

    
     and 
    
    
    
    ). This links the "island" protons (Methyl, NH) to the "mainland" (Aromatic Ring).
  • NOESY (Nuclear Overhauser Effect): Confirms spatial geometry (verify Methyl is physically next to the NH group).

Data Analysis & Evidence
A. Predicted Chemical Shift Inventory (DMSO-d6)

Note: Values are representative of this scaffold class.

PositionGroup

(ppm)

(ppm)
Multiplicity
1 C-CN-~100.0Quaternary (C-CN)
CN Nitrile-~119.0Quaternary
2 Ar-H~7.45~132.0d (meta coupling)
3 C-Me-~122.0Quaternary
3-Me Methyl~2.15~17.5s
4 C-NH-~150.0Quaternary
NH Amine~5.80-br s / d
5 Ar-H~6.65~110.0d (ortho coupling)
6 Ar-H~7.35~130.0dd
7 Cyclopropyl-CH~2.40~24.0m
8,9 Cyclopropyl-CH2~0.5–0.8~6.0m
B. The "Smoking Gun" Correlations (Validation Logic)

To validate the structure, you must observe these specific correlations. If any are missing, the structure is suspect.

1. Confirming the Methyl Position (Position 3):

  • HMBC: The Methyl protons (

    
     2.[1]15) must show a strong 
    
    
    
    correlation to C2 (
    
    
    132.0) and C4 (
    
    
    150.0).
  • Differentiation: If the methyl were at position 2, it would correlate to C1 (CN-bearing) and C3.

2. Confirming the Cyclopropyl-Amine Linkage:

  • COSY: Strong correlation between NH (

    
     5.80) and Cyclopropyl-CH  (
    
    
    
    2.40).
  • HMBC: NH proton shows

    
     to C3  (
    
    
    
    122.0) and C5 (
    
    
    110.0). This proves the Nitrogen is attached to C4.

3. Spatial Confirmation (The Ortho Proof):

  • NOESY: Strong cross-peak between Methyl protons (

    
     2.15) and NH  (
    
    
    
    5.80) or Cyclopropyl-CH .
  • Significance: This is physically impossible if the methyl were at position 2 (too far) or position 6.

Visualization of Logic
Diagram 1: Structural Assignment Workflow

This flowchart illustrates the decision-making process to rule out isomers.

G Start Start: Unknown Isomer (MW Confirmed by MS) Step1 1D 1H NMR (Identify Functional Groups) Start->Step1 Decision1 Ambiguity: Where is the Methyl? Step1->Decision1 Step2 Run HMBC Experiment (Long-Range C-H) Decision1->Step2 Resolve Connectivity Check1 Methyl Protons correlate to C-NH (C4)? Step2->Check1 Step3 Run NOESY Experiment (Spatial Proximity) Check1->Step3 Yes (Connectivity OK) ResultB REJECT: Wrong Regioisomer (Likely 2-methyl or 3-amino) Check1->ResultB No (Wrong Carbon Link) Check2 NOE between Me-H and NH? Step3->Check2 ResultA CONFIRMED: 4-(Cyclopropylamino)-3-methylbenzonitrile Check2->ResultA Strong Signal Check2->ResultB No Signal

Caption: Logic flow for distinguishing the target molecule from potential regioisomers using HMBC and NOESY gates.

Diagram 2: The HMBC/NOESY Connectivity Map

This diagram visualizes the specific atoms and the required spectral links.

Connectivity Me Methyl (H) ~2.15 ppm NH Amine (NH) ~5.80 ppm Me->NH NOESY (Spatial) C4 C4 (Quat) ~150 ppm Me->C4 HMBC (J3) *CRITICAL* C3 C3 (Quat) ~122 ppm Me->C3 HMBC (J2) C2 C2 (Aromatic H) ~132 ppm Me->C2 HMBC (J3) NH->C4 HMBC (J2) NH->C3 HMBC (J3) *CRITICAL*

Caption: The "Fingerprint" correlations. Red arrows indicate through-bond HMBC links; the Yellow arrow indicates the through-space NOESY link confirming the ortho relationship.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for chemical shift additivity rules in trisubstituted benzenes).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[2]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shifts and coupling constants).[3]

  • Bruker BioSpin. (2023). TopSpin User Manual: 2D Acquisition Strategies.

Sources

Comparative Guide: Enantioselective Synthesis and Separation of Chiral Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioselective Synthesis and Separation of Chiral Cyclopropylamine Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Cyclopropylamine Pharmacophore

Chiral cyclopropylamines are privileged structural motifs in modern medicinal chemistry, serving as conformationally restricted bioisosteres of alkyl chains or phenyl rings. They are critical components in blockbuster drugs such as Ticagrelor (P2Y12 inhibitor), Tranylcypromine (MAO inhibitor), and Tasimelteon (melatonin agonist).

For drug development professionals, the challenge lies in accessing these strained rings with high diastereo- and enantiocontrol. This guide objectively compares the three dominant access routes—Transition Metal Catalysis , Biocatalysis , and Kulinkovich-type transformations —and evaluates downstream purification strategies, specifically SFC vs. HPLC .

Comparative Analysis of Synthetic Routes

Method A: Transition Metal-Catalyzed Carbenoid Cyclopropanation

Historically the gold standard, this method utilizes Rh(II), Cu(I), or Ru(II) catalysts to decompose diazo compounds in the presence of alkenes.

  • Mechanism: Formation of a metal-carbene intermediate followed by concerted (but asynchronous) addition to the olefin.

  • Pros: Broad substrate scope; commercially available ligands (Box, Salen, Doyle’s dirhodium catalysts).

  • Cons: High cost of Rh/Ru; potential genotoxicity of diazo precursors; difficulty in removing trace heavy metals (ppm level limits in APIs).

Method B: Biocatalytic Carbene Transfer (Heme-Dependent)

A disruptive technology pioneered by the Arnold group and others. Engineered heme proteins (P450s, myoglobins, cytochrome c) catalyze carbene transfer with exquisite selectivity.

  • Mechanism: Iron-porphyrin carbenoid formation within a chiral protein pocket that dictates stereochemistry via steric confinement.

  • Pros: Ultra-high enantioselectivity (>99% ee); Earth-abundant metal (Fe); aqueous media; scalable for manufacturing (e.g., Ticagrelor intermediate).

  • Cons: Requires protein engineering for new substrates; substrate diffusion limits in whole-cell systems.

Method C: Kulinkovich-de Meijere Reaction

A titanium-mediated transformation converting amides or nitriles directly into aminocyclopropanes.[1]

  • Mechanism: Formation of a titanacyclopropane intermediate from Grignard reagents, which acts as a 1,2-dicarbanion equivalent.

  • Pros: Direct access to primary amines; uses inexpensive reagents (Ti(OiPr)4, EtMgBr).

  • Cons: Often requires stoichiometric Titanium (though catalytic variants exist); functional group incompatibility with harsh Grignard reagents.

Table 1: Strategic Comparison of Synthetic Methods
FeatureRh/Cu-CatalysisBiocatalysis (Heme)Kulinkovich-de Meijere
Enantioselectivity (ee) Good (80–95%)Excellent (>98%) Moderate to Good
Diastereoselectivity (dr) Variable (Ligand dependent)High (>20:1) High (Trans-selective)
Scalability Moderate (Safety concerns)High (Fermentation) Moderate (Exotherm control)
Green Metrics Poor (Organic solvents, noble metals)Excellent (Water, Iron) Moderate (Stoichiometric waste)
Cost High (

$)
Low ($)Low ($)
Primary Application Discovery / Diversity generationProcess / ManufacturingDirect Amine Synthesis

Comparative Analysis of Separation Technologies

When asymmetric synthesis yields suboptimal ee%, or during early discovery (racemic synthesis + separation), chiral chromatography is essential.

Technique A: Preparative SFC (Supercritical Fluid Chromatography)[2]
  • Principle: Uses supercritical CO₂ (low viscosity, high diffusivity) with organic modifiers (MeOH, EtOH).

  • Why it wins: The low viscosity allows for 3-5x higher flow rates than HPLC with similar backpressure. Solvent removal is trivial (CO₂ evaporates), yielding dry product fractions immediately.

Technique B: Chiral HPLC (High-Performance Liquid Chromatography)[2]
  • Principle: Traditional liquid mobile phases (Hexane/IPA or Reversed-Phase).

  • Status: Remains the backup when compounds are insoluble in CO₂/MeOH mixtures or for very polar analytes requiring high water content.

Table 2: Purification Performance Metrics
MetricPreparative SFCPreparative HPLC
Throughput ( g/hour ) High (10–50 g) Moderate (2–10 g)
Solvent Consumption Low (Green) High
Fraction Recovery Fast (CO₂ gas off) Slow (Rotovap required)
Selectivity (α) Similar to Normal Phase HPLCBroad range (NP/RP modes)

Decision Framework & Visualizations

Diagram 1: Strategic Workflow for Chiral Cyclopropylamine Production

Caption: Decision matrix for selecting between asymmetric synthesis and chiral resolution based on development stage and scale.

G Start Target: Chiral Cyclopropylamine Stage Development Stage? Start->Stage Discovery Discovery (mg to g) Stage->Discovery Speed critical Process Process/Manuf. (kg to ton) Stage->Process Cost/Purity critical Racemic Racemic Synthesis (Rh/Cu or Kulinkovich) Discovery->Racemic Asymmetric Asymmetric Route Design Process->Asymmetric PrepSFC Prep SFC Separation (Chiralpak AD-H / IC) Racemic->PrepSFC Screen Screen Biocatalysts (Engineered P450s) Asymmetric->Screen Success ee > 98%? Screen->Success ScaleUp Fermentation & Scale-up Success->ScaleUp Yes Hybrid Hybrid: Chemocatalysis + Cryst. Resolution Success->Hybrid No

Diagram 2: Biocatalytic Heme-Carbene Cycle Mechanism

Caption: Mechanism of engineered heme-dependent cyclopropanation, showing the iron-carbenoid intermediate.

HemeCycle Resting Resting State Fe(III)-Heme Red1 Reduction Fe(II)-Heme Resting->Red1 +e- (NADPH) Carbenoid Iron-Carbenoid [Fe(II)=CH-R] Red1->Carbenoid + Diazo - N2 Diazo Diazo Substrate (N2=CH-R) Diazo->Carbenoid Transition Stereoselective C-C Bond Formation Carbenoid->Transition + Olefin Olefin Olefin Substrate Olefin->Transition Transition->Resting Product Release Product Chiral Cyclopropane Transition->Product

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis of Ticagrelor Intermediate

Context: This protocol utilizes an engineered Bacillus subtilis globin (or commercially available equivalent screening kit) to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate (EDA).[2] Reference: Based on methodologies developed by the Arnold Group (Caltech).

Reagents:

  • Enzyme: Engineered Myoglobin or P450 variant (lyophilized lysate).

  • Substrate: 3,4-Difluorostyrene (20 mM).

  • Carbene Source: Ethyl diazoacetate (EDA) (20 mM).

  • Reductant: Sodium dithionite (Na₂S₂O₄) (10 mM) (Note: Dithionite is used for in vitro assays to maintain Fe(II); whole cells use glucose).

  • Buffer: KPi buffer (50 mM, pH 7.4).

Step-by-Step Workflow:

  • Preparation of Catalyst:

    • Resuspend lyophilized protein/lysate in degassed KPi buffer to a final concentration of 10–20 µM.

    • Expert Insight: Degassing is crucial. Oxygen competes with the diazo compound for the heme iron, leading to inactivation or uncoupling.

  • Reaction Assembly (Anaerobic Chamber or Sealed Vial):

    • Add 3,4-difluorostyrene (dissolved in EtOH, final 5% v/v) to the buffer.

    • Add Na₂S₂O₄ to reduce Fe(III) to the catalytically active Fe(II) state.

    • Slow Addition: Add EDA slowly over 30–60 minutes using a syringe pump.

    • Causality: Rapid addition of EDA causes dimerization (formation of diethyl fumarate/maleate) rather than cyclopropanation. Keeping the steady-state concentration of carbene low favors the reaction with the alkene.

  • Monitoring (Self-Validating Step):

    • Extract a 50 µL aliquot with Ethyl Acetate.

    • Analyze via GC-MS or TLC.

    • Checkpoint: If diethyl fumarate (dimer) is the major product, decrease EDA addition rate or increase catalyst loading.

  • Workup:

    • Extract reaction mixture 3x with Ethyl Acetate.

    • Dry over MgSO₄ and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc).

  • Analytics:

    • Determine ee% using Chiral HPLC (e.g., Chiralcel OJ-H, 90:10 Hex/IPA). Expected ee >98%.[3]

Protocol B: Rapid SFC Method Development for Chiral Separation

Context: When the synthetic route produces a racemate or moderate ee, this screening workflow identifies the optimal separation condition in under 4 hours.

Equipment: Analytical SFC system with Column Switcher (6 positions) and Solvent Switcher.

Screening Matrix:

  • Columns:

    • Chiralpak AD-H (Amylose-based)

    • Chiralcel OD-H (Cellulose-based)

    • Chiralpak IC (Immobilized, robust)

    • Whelk-O 1 (Pirkle-type, good for amides)

  • Co-Solvents: Methanol, Ethanol, Isopropanol.[4]

  • Additives: 0.1% Isopropylamine (for basic cyclopropylamines) is mandatory to suppress peak tailing.

Workflow:

  • Gradient Screen: Run a generic gradient 5% -> 55% Co-solvent over 5 minutes on all 4 columns using MeOH + 0.1% IPA.

  • Selection: Identify the column with the highest partial separation.

  • Isocratic Optimization: Convert the elution % of the gradient method to an isocratic hold.

    • Rule of Thumb: If elution occurs at 20% in gradient, try isocratic at 15%.

  • Loading Study: Inject increasing volumes (5 µL -> 50 µL) to determine solubility limit and resolution maintenance.

References

  • Hernandez, K. E., et al. (2016).[5] "Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor." ACS Catalysis.[6] Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[1][7] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews. Link

  • Brandt, P., et al. (2010). "The Discovery of Ticagrelor (AZD6140): A Potent and Selectively Binding P2Y12 Receptor Antagonist." Journal of Medicinal Chemistry. Link

  • Mangelings, D., & Vander Heyden, Y. (2008). "Chiral separations in sub- and supercritical fluid chromatography." Journal of Separation Science. Link

  • Chen, K., & Arnold, F. H. (2020). "Engineering new catalytic activities in enzymes." Nature Catalysis. Link

Sources

Safety Operating Guide

Safe Management and Disposal Protocol: 4-(Cyclopropylamino)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

4-(Cyclopropylamino)-3-methylbenzonitrile is a specialized intermediate often employed in the synthesis of kinase inhibitors (e.g., JAK inhibitors). As a functionalized benzonitrile, it presents a dual-hazard profile: acute toxicity associated with the nitrile moiety and sensitization/irritation potential from the secondary amine.

The Core Directive: This compound must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or standard trash. The primary disposal method is high-temperature chemical incineration to ensure the complete destruction of the cyano (C≡N) bond, preventing the potential release of cyanide into the environment.

Hazard Identification & Technical Justification

To dispose of this chemical safely, you must understand the "why" behind the protocols. The structural components dictate the safety measures.

Structural MoietyHazard CharacteristicOperational Implication
Benzonitrile Group (-CN) Toxic / Metabolic Cyanogen CRITICAL: Do not mix with strong acids. Acidic hydrolysis can liberate Hydrogen Cyanide (HCN) gas.
Cyclopropylamine Group Irritant / Sensitizer Requires double-gloving (Nitrile) and respiratory protection (N95 or Fume Hood) to prevent sensitization.
Solid State Dust Explosion / Inhalation Avoid generating dust clouds.[1] Wet-wiping is preferred over dry-sweeping for spills.
Regulatory Classification (RCRA Context)

While 4-(Cyclopropylamino)-3-methylbenzonitrile is not explicitly named on the EPA's P-list or U-list, it is regulated by characteristic under the Resource Conservation and Recovery Act (RCRA).

  • Likely Waste Codes:

    • D003 (Reactivity): If the specific waste stream is deemed capable of generating toxic gases (HCN) when mixed with water or acids.

    • Not Otherwise Specified (N.O.S.): Most facilities will classify this as "Toxic Solid, Organic, N.O.S." for manifesting purposes.

Pre-Disposal Segregation & Storage

Proper segregation is the primary defense against unplanned chemical reactions in the waste stream.

The "No-Go" List
  • Strong Acids (HCl, H₂SO₄): Risk of hydrolysis to amides/carboxylic acids and release of HCN.

  • Strong Oxidizers (Permanganates, Nitrates): Risk of exothermic reaction and fire.

Storage Protocol
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • State: Keep the material solid if possible. If it is in solution, ensure the solvent is compatible with the container.

  • Labeling: Label immediately upon generation. Do not use abbreviations.

    • Correct: "Waste 4-(Cyclopropylamino)-3-methylbenzonitrile"

    • Incorrect: "Waste Nitrile" or "Project X Waste"

Disposal Workflow & Decision Logic

The following decision tree outlines the logical flow for categorizing and packing this waste.

DisposalWorkflow cluster_legend Disposal Action Start Waste Generation: 4-(Cyclopropylamino)-3-methylbenzonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Incineration) Solid->StreamA Pack in HDPE HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck StreamB STREAM B: Halogenated Organic Waste HalogenCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Organic Waste HalogenCheck->StreamC No

Figure 1: Waste stream segregation logic. Ensure liquid waste streams are separated by solvent type (halogenated vs. non-halogenated) to minimize disposal costs and comply with incineration parameters.

Step-by-Step Disposal Procedure

Phase 1: Packaging
  • Select Primary Container: Use a screw-top container (HDPE preferred). Ensure the lid has a chemically resistant liner (e.g., Teflon/PTFE).

  • Fill Limit: Do not fill beyond 90% capacity to allow for thermal expansion.

  • Secondary Containment: Place the primary container inside a secondary bin or tray during transport to the central waste accumulation area.

Phase 2: Labeling (Critical for Compliance)

Attach a hazardous waste tag with the following specific data:

  • Chemical Name: 4-(Cyclopropylamino)-3-methylbenzonitrile (Write out in full).

  • Hazards: Check "Toxic" and "Irritant."[2]

  • Constituents: If in solution, list the solvent and the approximate % concentration of the nitrile.

    • Example: "95% Dichloromethane, 5% 4-(Cyclopropylamino)-3-methylbenzonitrile."

Phase 3: Hand-off

Transfer the container to your facility's EHS (Environmental Health & Safety) team.

  • Disposal Method: Request Fuel Blending or Incineration .

  • Note to Vendor: Explicitly state "Organic Nitrile" on the manifest profile to ensure the incinerator operates at sufficient temperature (typically >1000°C) to destroy the cyanide bond [1].

Emergency Procedures: Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with Vermiculite/Sand) PPE->Contain Cleanup 4. Collection (Scoop into Waste Jar - NO Dust) Contain->Cleanup Decon 5. Decontamination (Soap & Water Wash) Cleanup->Decon

Figure 2: Immediate spill response workflow. Note: Do not use bleach (hypochlorite) immediately on the spill, as reaction kinetics with the amine can be unpredictable in an uncontrolled setting.

Spill Cleanup Protocol:

  • Isolate: Mark the area.

  • Protect: Wear double nitrile gloves , safety goggles, and a lab coat. If the spill is a fine powder outside a fume hood, use an N95 or half-mask respirator.

  • Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then scoop.

    • Liquids: Cover with vermiculite or chem-sorb pads.

  • Clean: Wash the surface with a mild detergent and water. Collect all rinse water as hazardous waste [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylamino)-3-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylamino)-3-methylbenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.